molecular formula C23H18FNO2 B8797443 1-(9-Ethyl-6-(4-fluorobenzoyl)-9H-carbazol-3-yl)ethanone

1-(9-Ethyl-6-(4-fluorobenzoyl)-9H-carbazol-3-yl)ethanone

Cat. No.: B8797443
M. Wt: 359.4 g/mol
InChI Key: PIIZBUAGGCPPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-Ethyl-6-(4-fluorobenzoyl)-9H-carbazol-3-yl)ethanone is a useful research compound. Its molecular formula is C23H18FNO2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H18FNO2

Molecular Weight

359.4 g/mol

IUPAC Name

1-[9-ethyl-6-(4-fluorobenzoyl)carbazol-3-yl]ethanone

InChI

InChI=1S/C23H18FNO2/c1-3-25-21-10-6-16(14(2)26)12-19(21)20-13-17(7-11-22(20)25)23(27)15-4-8-18(24)9-5-15/h4-13H,3H2,1-2H3

InChI Key

PIIZBUAGGCPPSE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-ethylcarbazole (5.00 g; 25.60 mmol) in CH2Cl2 (40 ml) is added 4-fluorobenzoyl chloride (4.06 g; 25.60 mmol) and AlCl3 (3.41 g; 25.6 mmol) at 0° C. After stirring for 4 h at room temperature, acetyl chloride (2.01 g; 25.60 mmol) and AlCl3 (3.41 g; 25.6 mmol) are added at 0° C. This reaction mixture is stirred at room temperature for overnight. After the reaction is completed, the reaction mixture is poured into ice-water. Then, the product is extracted with CH2Cl2. The organic layer is washed with H2O, saturated NaHCO3 aq. solution and brine, followed by drying over anhydrous MgSO4. Condensation under reduced pressure and washing with tert-Butyl methyl ether (TBME) affords a gray solid as crude product (7.20 g). The compound is used for the next reaction without further purification. The structure is confirmed by the 1H-NMR spectrum (CDCl3). δ [ppm]: 1.50 (t, 3H), 2.73 (s, 3H), 4.45 (q, 2H), 7.21 (d, 2H), 7.49 (dd, 2H), 7.89 (dd, 2H), 8.05 (dd, 1H), 8.19 (dd, 1H), 8.59 (d, 1H), 8.78 (d, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Name
Quantity
3.41 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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